REACTION_SMILES
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[CH2:41]1[O:42][CH2:43][CH2:44][CH2:45]1.[CH3:2][CH2:3][CH2:4][CH2:5][N+:6]([CH2:7][CH2:8][CH2:9][CH3:10])([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:15][CH2:16][CH2:17][CH3:18].[ClH:40].[F-:1].[F:32][C:33]([F:34])([F:35])[Si:36]([CH3:37])([CH3:38])[CH3:39].[o:19]1[cH:20][c:21](-[c:24]2[cH:25][cH:26][c:27]([CH:28]=[O:29])[cH:30][cH:31]2)[cH:22][cH:23]1>>[o:19]1[cH:20][c:21](-[c:24]2[cH:25][cH:26][c:27]([CH:28]([OH:29])[C:33]([F:32])([F:34])[F:35])[cH:30][cH:31]2)[cH:22][cH:23]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(-c2ccoc2)cc1
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Name
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Type
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product
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Smiles
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OC(c1ccc(-c2ccoc2)cc1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |